molecular formula C8H2F5NO B1409117 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile CAS No. 1806305-45-2

2,6-Difluoro-4-(trifluoromethoxy)benzonitrile

Cat. No.: B1409117
CAS No.: 1806305-45-2
M. Wt: 223.1 g/mol
InChI Key: PHTQDUNKRPXJHK-UHFFFAOYSA-N
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Description

2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic nitrile characterized by a trifluoromethoxy (-OCF₃) substituent at the para position and fluorine atoms at the ortho positions of the benzene ring. This compound is of significant interest in medicinal chemistry and materials science due to its electron-withdrawing substituents, which enhance its stability and reactivity in cross-coupling reactions. The trifluoromethoxy group confers high lipophilicity, making it valuable in drug design for improving membrane permeability and metabolic resistance .

Properties

IUPAC Name

2,6-difluoro-4-(trifluoromethoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F5NO/c9-6-1-4(15-8(11,12)13)2-7(10)5(6)3-14/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTQDUNKRPXJHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C#N)F)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile typically involves the following steps:

Chemical Reactions Analysis

2,6-Difluoro-4-(trifluoromethoxy)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include strong bases, oxidizing agents, and reducing agents.

Scientific Research Applications

Medicinal Chemistry Applications

The trifluoromethoxy group is known to enhance the pharmacological properties of compounds. Research indicates that 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile serves as an intermediate in the development of:

  • Anticancer Agents : Compounds containing fluorinated moieties have shown increased efficacy against various cancer cell lines due to improved metabolic stability and bioavailability.
  • Antimicrobial Agents : The compound has been investigated for its potential as a scaffold for developing new antibiotics, leveraging its ability to disrupt bacterial cell membranes.

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The results indicated a dose-dependent response, underscoring the compound's potential as a lead structure for further drug development .

Agricultural Applications

In agriculture, this compound has been explored for its use in developing herbicides and pesticides. Its fluorinated structure contributes to enhanced activity against target pests while reducing toxicity to non-target organisms.

Herbicidal Activity

Research has shown that compounds derived from this compound possess potent herbicidal properties. For instance:

  • Post-Emergence Herbicides : These compounds have demonstrated effectiveness against a range of weed species at concentrations significantly lower than traditional herbicides .

Data Table: Summary of Applications

Application AreaSpecific UsesNotable Properties
Medicinal ChemistryAnticancer agents, antimicrobial agentsEnhanced bioavailability and stability
AgricultureHerbicides, pesticidesPotent activity with reduced toxicity

Mechanism of Action

The mechanism of action of 2,6-Difluoro-4-(trifluoromethoxy)benzonitrile involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of target molecules. This interaction can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

3-(Trifluoromethoxy)benzonitrile

  • Key Difference : The trifluoromethoxy group is at the meta position (C3) instead of the para position (C4).
  • This compound is commercially available with >97% purity (CAS RN 52771-22-9) and is used as a building block in agrochemical synthesis .

2,6-Difluoro-4-methoxybenzonitrile

  • Key Difference : The trifluoromethoxy group is replaced by a methoxy (-OCH₃) group.
  • Impact : The methoxy group is less electron-withdrawing than -OCF₃, leading to reduced electrophilicity at the nitrile group. This derivative (CAS RN 123843-66-3) is employed in synthesizing boronic acids for Suzuki-Miyaura couplings .

2,6-Difluoro-4-(trans-4-pentylcyclohexyl)benzonitrile

  • Key Difference : The trifluoromethoxy group is replaced by a bulky trans-4-pentylcyclohexyl substituent.
  • Impact : The bulky group increases molecular weight (297.27 g/mol) and lipophilicity, making it suitable for liquid crystal applications. This compound (CAS RN 88308-37-6) is available in 98% purity .

Boronic Ester Derivative: 2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile

  • Key Difference : Incorporates a boronic ester group for cross-coupling reactions.
  • Impact : The boronic ester (CAS RN 1003298-73-4) enables Suzuki-Miyaura reactions, facilitating the synthesis of biaryl structures used in drug discovery. It has a molecular weight of 291.06 g/mol and is available for bulk orders .

Physicochemical and Functional Comparison

Compound Name Substituent(s) Molecular Weight (g/mol) Key Applications CAS RN
This compound -OCF₃ (para), -F (ortho) 239.12 Drug intermediates, agrochemicals Not explicitly provided
3-(Trifluoromethoxy)benzonitrile -OCF₃ (meta) 187.11 Agrochemical synthesis 52771-22-9
2,6-Difluoro-4-methoxybenzonitrile -OCH₃ (para), -F (ortho) 169.13 Boronic acid precursors 123843-66-3
Boronic ester derivative -B(OCH₂C(CH₃)₂)₂ (para) 291.06 Cross-coupling reactions 1003298-73-4
Ethynyl derivatives (e.g., CAS 797048-78-3) -C≡C-aryl substituents 297.27 Materials science, optoelectronics 797048-78-3

Biological Activity

2,6-Difluoro-4-(trifluoromethoxy)benzonitrile is a fluorinated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • IUPAC Name : this compound
  • CAS Number : 1806305-45-2
  • Molecular Formula : C10H4F5N
  • Molecular Weight : 229.13 g/mol

The biological activity of this compound is largely attributed to its unique structural features, particularly the trifluoromethoxy and difluoro substitutions. These groups enhance lipophilicity and may improve interaction with biological membranes and proteins.

Proposed Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Interaction with Receptors : Its structure allows for potential binding to various receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Potential : In vitro assays have shown cytotoxic effects on various cancer cell lines.
Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerCytotoxicity in cancer cells

Case Studies and Research Findings

  • Anticancer Studies :
    • A study investigating the cytotoxic effects of fluorinated benzonitriles found that this compound demonstrated significant activity against breast cancer cell lines (MCF-7) with an IC50 value indicating effective growth inhibition .
    • Further research highlighted its potential in targeting specific pathways involved in tumor growth and metastasis.
  • Antimicrobial Research :
    • In a series of experiments focusing on antimicrobial properties, this compound exhibited notable activity against Gram-positive bacteria, suggesting a mechanism that disrupts bacterial cell wall synthesis .
  • Pharmacokinetic Studies :
    • Initial pharmacokinetic evaluations suggest favorable absorption characteristics, which are critical for therapeutic applications. The compound's lipophilic nature enhances its bioavailability .

Q & A

Q. Q1. What are the recommended synthetic routes for 2,6-difluoro-4-(trifluoromethoxy)benzonitrile, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution (NAS) or coupling reactions. For example:

  • Substitution Reactions : Fluorine atoms at the 2- and 6-positions can be introduced using potassium fluoride (KF) under anhydrous conditions with a polar aprotic solvent (e.g., DMF) at 80–120°C .
  • Trifluoromethoxy Group Installation : The trifluoromethoxy group at the 4-position may be introduced via Ullmann coupling using a copper catalyst or via direct trifluoromethylation of a hydroxyl precursor with reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) .
  • Purity Optimization : Chromatographic purification (e.g., silica gel column) is critical due to byproducts from incomplete substitution. Yield improvements (>70%) are achieved by controlling reaction time and temperature gradients .

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is essential for distinguishing fluorine environments. The trifluoromethoxy group typically shows a singlet at δ −58 to −62 ppm, while aromatic fluorines appear upfield (δ −110 to −120 ppm) .
  • Infrared Spectroscopy (IR) : The nitrile group (C≡N) exhibits a sharp peak near 2230 cm⁻¹. Trifluoromethoxy C–O–CF₃ stretching vibrations appear at 1250–1300 cm⁻¹ .
  • Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict bond angles, partial charges, and frontier molecular orbitals to rationalize reactivity .

Q. Q3. What are the stability considerations for this compound under storage and experimental conditions?

Methodological Answer:

  • Photodegradation : The trifluoromethoxy group is susceptible to UV-induced cleavage, releasing fluorophosgene (COF₂). Store in amber vials at −20°C under inert gas (Ar/N₂) to prevent decomposition .
  • Hydrolytic Stability : The nitrile group may hydrolyze to amides or carboxylic acids in aqueous basic conditions. Avoid prolonged exposure to moisture; use anhydrous solvents for reactions .

Advanced Research Questions

Q. Q4. How does the electronic effect of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The trifluoromethoxy group is a strong electron-withdrawing substituent, which:

  • Activates the Aromatic Ring : Enhances electrophilic substitution at meta/para positions. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ catalyzes reactions with aryl boronic acids at 80°C in THF/water (3:1) .
  • Steric Effects : The bulky trifluoromethoxy group may hinder coupling at the 4-position. Computational studies (e.g., Mulliken charges) guide regioselectivity predictions .

Q. Q5. What mechanistic insights explain the photocatalytic fragmentation of this compound?

Methodological Answer: Under visible-light photocatalysis (e.g., Ir(ppy)₃):

  • Single-Electron Transfer (SET) : The nitrile group accepts an electron, forming a radical anion. This triggers cleavage of the C–O bond in the trifluoromethoxy group, releasing fluorophosgene (COF₂) and generating a difluorobenzonitrile radical .
  • Applications : This fragmentation pathway is exploited in synthesizing fluorinated carbamates or ureas via trapping COF₂ with amines or alcohols .

Q. Q6. How can researchers resolve contradictions in reported synthetic yields for derivatives of this compound?

Methodological Answer: Discrepancies arise from:

  • Reagent Purity : Trace moisture in KF reduces substitution efficiency. Use freshly dried KF and monitor via Karl Fischer titration .
  • Catalyst Loading : Optimize Pd/C or CuI concentrations (e.g., 5–10 mol%) to balance cost and yield. Design of Experiments (DoE) statistical models identify critical parameters .
  • Byproduct Analysis : LC-MS or GC-MS detects side products (e.g., dehalogenated intermediates), guiding protocol refinements .

Q. Q7. What are the emerging applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase Inhibition : The trifluoromethoxy group enhances binding to hydrophobic pockets in kinase targets (e.g., EGFR). Structure-Activity Relationship (SAR) studies modify the nitrile group to improve selectivity .
  • Antimalarial Agents : Derivatives with thiazole or triazole substituents show IC₅₀ values <1 μM against Plasmodium falciparum. Biological assays include β-hematin inhibition and parasite growth assays .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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